Xestospongin c

説明

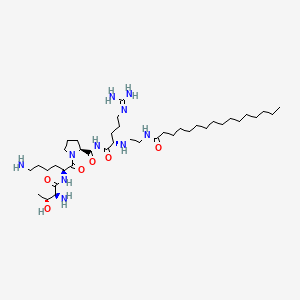

Xestospongin C is a potent, selective, reversible IP3 receptor antagonist . It is a structurally novel marine alkaloid isolated from the Okinawan sponge Xestospongia sp .

Synthesis Analysis

Xestospongin C inhibits the IP3 receptor but not the ryanodine receptor in smooth muscle . It is synthesized from a marine sponge .Molecular Structure Analysis

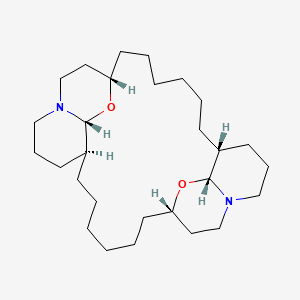

The molecular formula of Xestospongin C is C28H50N2O2 . The molecular weight is 446.71 . The structure of Xestospongin C includes 6 defined stereocentres .Chemical Reactions Analysis

Xestospongin C has been found to inhibit voltage-dependent K+ currents in a concentration-dependent manner . It also blocks IP3-induced Ca2+ release from cerebellar microsomes .Physical And Chemical Properties Analysis

Xestospongin C appears as a clear film . It has limited solubility, soluble in DMSO or ethanol . It is recommended to be stored at -20°C .科学的研究の応用

Calcium Signaling Modulator

Xestospongin C is a highly potent, reversible, and membrane-permeable blocker of IP3-mediated Ca2+ release . It plays a crucial role in calcium signaling, a key process in cellular communication and regulation .

Inhibition of Bradykinin-induced Ca2+ Release

It has been reported that Xestospongin C inhibits bradykinin-induced Ca2+ release in PC12 cells . Bradykinin is a peptide that promotes inflammation, and thus, Xestospongin C could potentially be used in research related to inflammatory diseases .

Attenuation of PHP-induced IL-2 Production

Xestospongin C attenuates PHP-induced IL-2 production in Jurkat T cells . IL-2 is a cytokine that regulates white blood cells, and Jurkat T cells are a model cell line used in research related to immune response .

Selectivity over Ryanodine Receptor Type 1 (RyR-1)

Xestospongin C displays high selectivity over the skeletal isoform of the ryanodine receptor type 1 (RyR-1) . RyR-1 is involved in muscle contraction, and this selectivity could make Xestospongin C useful in muscle physiology research .

Blocker of Carbamylcholine-induced Ca2+ Efflux

Xestospongin C also blocks carbamylcholine-induced Ca2+ efflux from the endoplasmic reticulum stores in a reversible manner . This suggests potential applications in research related to neurotransmission and muscle contraction .

Marine Sponge Derivative

Xestospongin C is an oxaquinolizidine alkaloid isolated from a marine sponge . This highlights its potential in marine biotechnology and natural product chemistry research .

将来の方向性

Xestospongin C has been widely used in various types of cells and tissues for investigating the structure and function of IP3Rs and Ca2+ signaling in neuronal and nonneuronal cells . It has been suggested that Xestospongin C may inhibit Ca2+ release and consequently may attenuate degranulation . The effect of Xestospongin C on this pathway should be clarified in future studies .

特性

IUPAC Name |

(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOPBRFUUEHRC-MUJQFDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]2CCN3CCC[C@@H]([C@H]3O2)CCCCCC[C@H]4CCN5CCC[C@H]([C@H]5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1R-(1R,4aR,11R,12aS,13S,16aS,23R,24aS)]-eicosahydro-5H,17H-1,23:11,13-diethano-2H,14H-[1,11]dioxacycloeicosino[2,3-b:12,13-b1]dipyridine | |

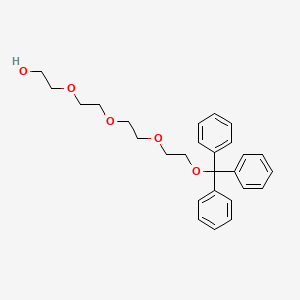

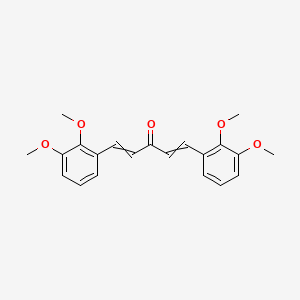

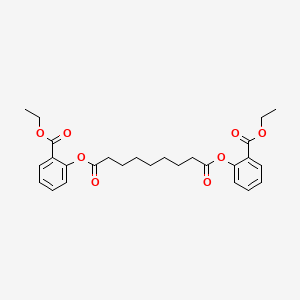

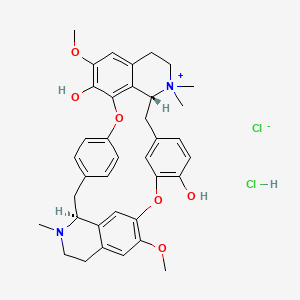

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

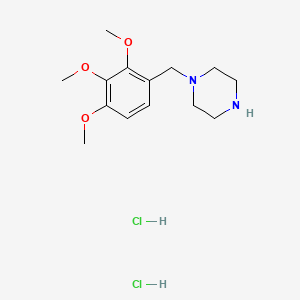

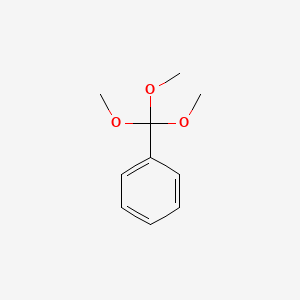

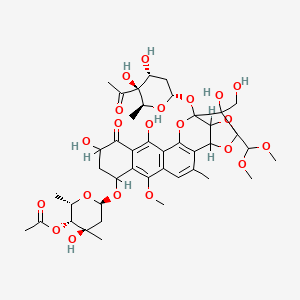

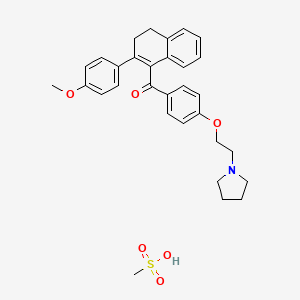

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Xestospongin C?

A1: Xestospongin C primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]

Q2: What are the downstream consequences of Xestospongin C inhibiting IP3Rs?

A2: Inhibiting IP3Rs with Xestospongin C disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:

- Smooth muscle contraction: Xestospongin C attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]

- Neurotransmitter release: Studies have shown Xestospongin C can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]

- Cell proliferation and apoptosis: Xestospongin C has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]

Q3: Does Xestospongin C exhibit any off-target effects?

A4: Research indicates that Xestospongin C may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.

Q4: What is the molecular formula and weight of Xestospongin C?

A5: Xestospongin C (C30H42N2O6) has a molecular weight of 526.66 g/mol. []

Q5: How has the structure-activity relationship (SAR) of Xestospongin C been investigated?

A6: Several studies have explored the SAR of Xestospongin C and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []

Q6: What analytical techniques are employed to characterize and quantify Xestospongin C?

A6: Commonly used techniques for Xestospongin C analysis include:

- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of Xestospongin C in complex mixtures. []

- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of Xestospongin C and its metabolites. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about Xestospongin C. []

Q7: What are the known toxicological properties of Xestospongin C?

A7: While Xestospongin C is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.

Q8: What are the potential therapeutic applications of Xestospongin C?

A8: Given its role in modulating intracellular Ca2+ signaling, Xestospongin C holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:

- Neurological disorders: Xestospongin C's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]

- Cardiovascular diseases: Xestospongin C's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]

- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes Xestospongin C a potential target for treating inflammatory diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。